Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate
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Overview
Description
Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate typically involves the condensation of ethyl carbamate with a thiazolopyridine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The thiazole and pyridine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salt
Uniqueness: Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate stands out due to its specific ethyl carbamate moiety, which imparts unique chemical and biological properties
Biological Activity
Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C9H13N3O2S and it has a molecular weight of approximately 227.28 g/mol . This compound is part of the thiazole family, which is known for various pharmacological properties including antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound may exhibit similar properties based on its structural analogs. For instance, compounds with thiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the thiazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. Studies have demonstrated that certain thiazole compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL) have shown promising results against human tumor cell lines . The presence of specific substituents on the thiazole ring can significantly affect anticancer activity.
Case Studies
- In Vitro Studies : In a study evaluating the anticancer activity of thiazole derivatives against Caco-2 and A549 cell lines, modifications to the thiazole structure resulted in varying degrees of cytotoxicity. Compounds with ethyl groups showed enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : A recent investigation into novel thiazole derivatives revealed that certain compounds exhibited broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi. The incorporation of specific functional groups was critical in enhancing their efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR for this compound can provide insights into optimizing its biological activity. Key factors influencing its activity include:
- Substituent Variations : The nature and position of substituents on the thiazole ring can significantly alter biological activity.
- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
Properties
IUPAC Name |
ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMVCUJRGZWXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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